![molecular formula C7H15ClN2O3 B13403603 (2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine-D-Alanine-Methyl Ester Hydrochloride: is a compound with the molecular formula C7H15ClN2O3. It is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of peptide-based drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-D-Alanine-Methyl Ester Hydrochloride typically involves the condensation of N-protected amino acids with amino acid methyl esters. One effective methodology utilizes titanium tetrachloride as a condensing agent, which facilitates the formation of dipeptides with high yields and diastereoselectivity . The reaction is carried out in pyridine, preserving the protecting groups on the amino function and side chain functionalities.
Industrial Production Methods: In industrial settings, the production of D-Alanine-D-Alanine-Methyl Ester Hydrochloride often employs solution phase peptide synthesis. This method involves the use of protecting groups for the functional groups of amino acids and their subsequent deprotection, followed by peptide bond formation . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: D-Alanine-D-Alanine-Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted alanine derivatives, which are useful intermediates in peptide synthesis and other chemical processes .
Scientific Research Applications
Chemistry: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is widely used as a building block in peptide synthesis. It is essential for the preparation of various peptides and peptide-based drugs .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of peptide bond formation. It is also employed in the synthesis of peptide-based inhibitors and substrates for enzymatic assays .
Medicine: The compound plays a crucial role in the development of peptide-based therapeutics. It is used in the synthesis of drugs targeting specific enzymes and receptors, making it valuable in the treatment of various diseases .
Industry: In the industrial sector, D-Alanine-D-Alanine-Methyl Ester Hydrochloride is used in the production of peptide-based products, including pharmaceuticals and biotechnological applications .
Mechanism of Action
D-Alanine-D-Alanine-Methyl Ester Hydrochloride exerts its effects by mimicking the D-alanyl-D-alanine residues that serve as substrates for transpeptidase enzymes. These enzymes are involved in the synthesis of bacterial cell walls. The compound binds to the active site of the transpeptidase enzyme, inhibiting its activity and preventing the cross-linking of peptidoglycan strands. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
- D-Alanine Methyl Ester Hydrochloride
- L-Alanine Methyl Ester Hydrochloride
- D-Phenylalanine Methyl Ester Hydrochloride
- D-Proline Methyl Ester Hydrochloride
Comparison: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is unique due to its ability to mimic the D-alanyl-D-alanine residues, making it particularly effective in inhibiting transpeptidase enzymes. This property distinguishes it from other similar compounds, which may not have the same level of specificity and efficacy in targeting bacterial cell wall synthesis .
Properties
Molecular Formula |
C7H15ClN2O3 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 |
InChI Key |
WVSVBOMWSCRPGM-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)[NH3+].[Cl-] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



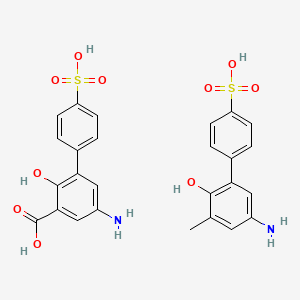
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
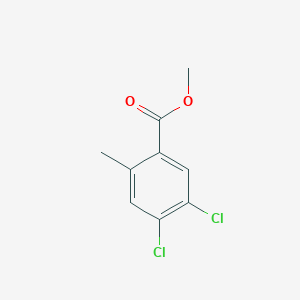
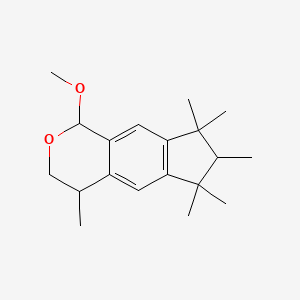
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
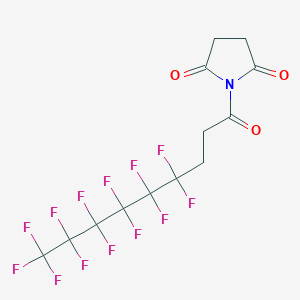
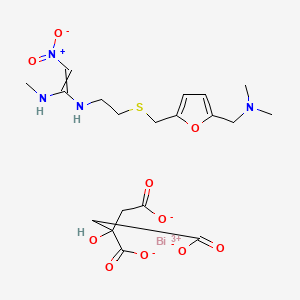
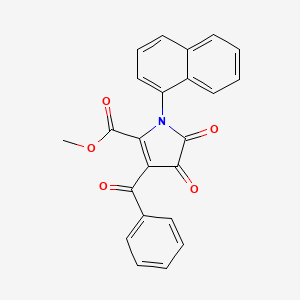
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
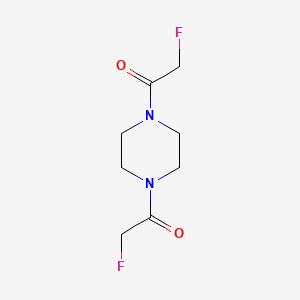
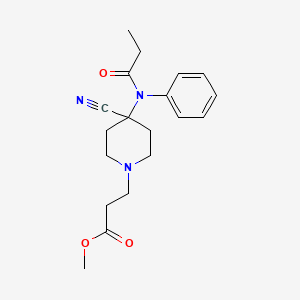
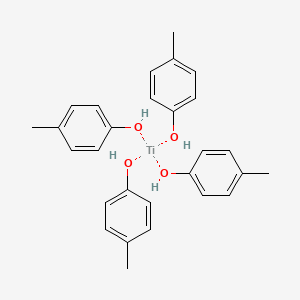
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
